Product packaging for Euphorbia factor Ti2(Cat. No.:CAS No. 64180-96-7)

Euphorbia factor Ti2

Cat. No.: B1234714
CAS No.: 64180-96-7
M. Wt: 538.7 g/mol
InChI Key: HZIPPZZEKIZPCY-PYANXVGJSA-N
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Description

Contextualization of the Euphorbia Genus in Phytochemistry

The Euphorbia genus, belonging to the spurge family (Euphorbiaceae), is one of the largest and most diverse genera of flowering plants, with approximately 2,000 species. wikipedia.orgsanbi.orgmdpi.com Its members are characterized by a remarkable diversity in form and a global distribution that spans temperate and tropical regions. sanbi.orgfrontiersin.org

Euphorbia species exhibit a vast range of morphological diversity, from small annual herbs to large, woody shrubs and long-lived trees. wikipedia.orgsanbi.org Many species, particularly those in the deserts of Southern Africa and Madagascar, are succulent and thorny, often mistaken for cacti. wikipedia.orgsanbi.org A unifying feature across the genus is the production of a poisonous, milky-white latex sap, which is a defense mechanism against herbivores. wikipedia.orgsandiegozoo.org Another distinctive characteristic is the unique floral structure known as a cyathium. This structure is a pseudanthium, where a group of tiny, individual male and female flowers are clustered together within a cup-shaped involucre, collectively appearing as a single flower. sanbi.orgsandiegozoo.org

The genus has a cosmopolitan distribution, with species found in almost every part of the world, excluding the polar regions. sanbi.org They are particularly concentrated in Africa, Madagascar, and the Americas, but are also native to Asia, Australia, and Europe. sanbi.orgfrontiersin.orgsandiegozoo.org This wide distribution across varied climates and ecosystems contributes to the vast chemical diversity observed within the genus.

The Euphorbia genus is renowned in phytochemistry for producing an extraordinary array of macrocyclic and polycyclic diterpenoids. mdpi.comfrontiersin.org These compounds, which are major chemical constituents of the genus, are derived from the C20 precursor, geranylgeranyl diphosphate (B83284). frontiersin.orgacs.org The latex of Euphorbia species is a particularly rich source of these diterpenoids, which often exist as esters. byjus.comekb.eg The structural complexity and diversity of these compounds have made the genus a focal point for phytochemical investigation. nih.govsemanticscholar.org

The diterpenoids found in Euphorbia are classified based on their unique carbon skeletons. More than twenty different skeletal types have been identified from the genus. ekb.egsemanticscholar.org These are broadly divided into two main classes: higher diterpenes and lower diterpenes. mdpi.comacs.org The lower diterpenes, which are largely restricted to the Euphorbiaceae and Thymelaeaceae families, include some of the most structurally complex and well-known skeletons. mdpi.com

Table 1: Major Diterpenoid Skeletons in the Euphorbia Genus

Diterpenoid SkeletonRing System DescriptionKey Structural FeaturesReferences
Tigliane (B1223011) Tetracyclic 5/7/6/3-membered ring systemPossesses a distinctive fused ring structure. ekb.egresearchgate.net
Jatrophane Bicyclic 5/12-membered ring systemA common macrocyclic diterpenoid in the genus. ekb.egsemanticscholar.org
Lathyrane Tricyclic 5/11/3-membered ring systemOne of the largest groups of tricyclic diterpenes in Euphorbia. mdpi.comekb.eg
Ingenane (B1209409) Tetracyclic 5/7/7/3-membered ring systemCharacterized by a unique bridged ring system. mdpi.comekb.eg

Other notable skeletons found in Euphorbia include daphnanes, myrsinanes, and abietanes, each contributing to the vast chemical library of the genus. mdpi.comresearchgate.net The distribution and diversity of these skeletons can vary significantly between different subgenera and sections of Euphorbia, making them valuable for chemotaxonomic studies. binran.ru

Overview of Diterpenoid Diversity within Euphorbia

Identification and Classification of Euphorbia Factor Ti2

Within this diverse family of compounds, this compound has been identified and structurally characterized.

This compound is classified as a diterpenoid belonging to the tigliane skeleton group. genome.jp The tigliane framework is a tetracyclic system composed of fused 5, 7, 6, and 3-membered rings. ekb.egmdpi.com The specific chemical formula for this compound is C₃₂H₄₂O₇. genome.jp This classification places it within a well-known group of bioactive compounds isolated from Euphorbia species. researchgate.netresearchgate.net

This compound has been identified in the latex and extracts of several plant species.

Euphorbia tirucalli : Commonly known as the pencil tree or milk bush, this species is a well-documented source of tigliane diterpenoids. wikipedia.orgfigshare.com E. tirucalli originates from eastern tropical Africa but is now widely naturalized in tropical and subtropical regions worldwide. wikipedia.orgprota4u.org Research has confirmed the presence of highly irritant "Euphorbia factors," including tigliane-type compounds, in its latex. researchgate.netmdpi.com

Euphorbia hirta : Often called asthma weed, E. hirta is a pantropical weed distributed throughout the hotter parts of India, Australia, and other tropical areas. nih.govherbmedit.org Phytochemical analyses have identified this compound as one of its constituents. researchgate.netresearchgate.net

Aerva sanguinolenta : Interestingly, this compound has also been reported in Aerva sanguinolenta, a herb from the Amaranthaceae family. rjptonline.orgdntb.gov.ua This finding is notable as tigliane diterpenoids are predominantly found within the Euphorbiaceae family. This occurrence highlights the potential for broader distribution of certain natural products across different plant families.

Table 2: Natural Plant Sources of this compound

Plant SpeciesFamilyCommon Name(s)Native/Distribution RangeReferences
Euphorbia tirucalli EuphorbiaceaePencil Tree, Milk Bush, Fire StickEastern Tropical Africa; widely naturalized in tropics/subtropics. wikipedia.orgprota4u.orgmdpi.com
Euphorbia hirta EuphorbiaceaeAsthma Weed, Garden SpurgePantropical; native to Central Tropical America. nih.govherbmedit.orgresearchgate.net
Aerva sanguinolenta AmaranthaceaeRed Tassel FlowerAsia, Africa rjptonline.orgdntb.gov.ua

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H42O7 B1234714 Euphorbia factor Ti2 CAS No. 64180-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64180-96-7

Molecular Formula

C32H42O7

Molecular Weight

538.7 g/mol

IUPAC Name

[(1R,2R,6S,10S,11R,13S,14R,15R)-14-acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2Z,4E,6E)-deca-2,4,6-trienoate

InChI

InChI=1S/C32H42O7/c1-7-8-9-10-11-12-13-14-26(35)39-32-28(30(32,5)6)25-17-22(18-33)16-23-24(15-19(2)27(23)36)31(25,37)20(3)29(32)38-21(4)34/h9-15,17,20,23-25,28-29,33,37H,7-8,16,18H2,1-6H3/b10-9+,12-11+,14-13-/t20-,23+,24-,25+,28-,29-,31+,32-/m1/s1

InChI Key

HZIPPZZEKIZPCY-PYANXVGJSA-N

SMILES

CCCC=CC=CC=CC(=O)OC12C(C1(C)C)C3C=C(CC4C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)CO

Isomeric SMILES

CCC/C=C/C=C/C=C\C(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@H]4[C@H]([C@]3([C@@H]([C@H]2OC(=O)C)C)O)C=C(C4=O)C)CO

Canonical SMILES

CCCC=CC=CC=CC(=O)OC12C(C1(C)C)C3C=C(CC4C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)CO

Origin of Product

United States

Methodologies for Isolation and Purification of Euphorbia Factor Ti2

Plant Material Collection and Preparation

The initial and critical phase in isolating Euphorbia factor Ti2 is the procurement and proper processing of the correct botanical source.

Selection and Authentication of Botanical Sources

This compound is a known constituent of Euphorbia tirucalli. knapsackfamily.com This plant, also commonly known as the pencil cactus, milk bush, or firestick plant, is a succulent shrub or small tree. nih.gov It is crucial to correctly identify and authenticate the plant material to ensure it is the correct species containing the target compound. Botanical identification is typically performed by a taxonomist, and a voucher specimen is often deposited in a herbarium for future reference. researchgate.netneptjournal.comwho.int This authentication process is vital as the chemical composition can vary significantly between different Euphorbia species. plantsjournal.com For instance, while Euphorbia tirucalli is a source of this compound, other species like Euphorbia lathyris are known to contain different but related compounds such as Euphorbia factor L2. medchemexpress.comnih.gov

Pre-processing Techniques for Plant Tissues (e.g., Drying, Pulverization)

Once collected, the plant material undergoes pre-processing to prepare it for extraction. The leaves or other relevant plant parts of Euphorbia tirucalli are typically washed to remove any debris. phcogres.comglobalresearchonline.net A common next step is drying the plant material, often in a hot air oven at a controlled temperature, such as 40°C to 42°C, or by air-drying in the shade. phcogres.comglobalresearchonline.netmdpi.com This drying process helps to preserve the chemical constituents and prepares the tissue for the next stage. After drying, the plant material is pulverized into a fine powder using a domestic blender or a grinder. who.intphcogres.comglobalresearchonline.net This increases the surface area of the plant tissue, which enhances the efficiency of the subsequent extraction process.

Extraction Strategies for Diterpenoids

The extraction of diterpenoids like this compound from the prepared plant material is a key step that utilizes various solvents and techniques to separate the desired compounds from the solid plant matrix.

Solvent-Based Extraction Approaches

Solvent-based extraction is a widely used method for isolating diterpenoids from Euphorbia species. The choice of solvent is critical and is based on the polarity of the target compounds. A range of organic solvents of varying polarities are employed, often in a sequential manner.

Commonly used solvents include:

Methanol (B129727) researchgate.netnih.govscielo.br

Ethanol (B145695) researchgate.netnih.govacgpubs.org

Dichloromethane mdpi.com

Ethyl Acetate (B1210297) mdpi.comresearchgate.netacgpubs.org

For example, a common procedure involves extracting the dried and powdered plant material with ethanol at room temperature. acgpubs.org The resulting crude extract can then be partitioned between different solvents, such as ethyl acetate and water, to achieve a preliminary separation of compounds based on their polarity. acgpubs.org In some methodologies, a sequence of solvents from non-polar to polar is used for successive extractions. researchgate.net The latex of Euphorbia tirucalli is also a significant source of diterpene esters and can be directly subjected to extraction procedures. nih.govcore.ac.ukprota4u.org

Solvents Used in the Extraction of Compounds from Euphorbia Species
SolventPolarityTypical UseReference
HexaneNon-polarInitial extraction of non-polar compounds scielo.br
DichloromethaneModerately PolarExtraction of diterpenoids mdpi.com
Ethyl AcetateModerately PolarPartitioning and extraction of various phytochemicals researchgate.netacgpubs.org
EthanolPolarGeneral extraction of a wide range of compounds researchgate.netnih.gov
MethanolPolarExtraction of polar compounds and flavonoids researchgate.netnih.gov

Advanced Extraction Techniques in Phytochemistry

To enhance extraction efficiency and reduce processing time, advanced techniques are increasingly being employed in phytochemistry.

Ultrasonic-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to facilitate the release of phytochemicals from the plant matrix. aip.org Studies on Euphorbia species have shown that UAE can be a fast and effective method for extracting compounds. nih.govnih.gov The efficiency of UAE is influenced by several factors, including temperature, time, and ultrasonic power. For instance, an optimized UAE protocol for extracting phenolic compounds from Euphorbia tirucalli leaves was determined to be at 50°C for 90 minutes at a power of 200 W. nih.govresearchgate.net This method has been shown to be efficient for extracting various compounds, including terpenoids. nih.gov

Chromatographic Separation Techniques

Following extraction, the crude extract, which is a complex mixture of various compounds, must be subjected to chromatographic techniques to isolate and purify this compound. This is a critical step that involves multiple stages of separation.

The process typically begins with column chromatography using a stationary phase like silica (B1680970) gel. researchgate.netmdpi.comoup.com The crude extract is loaded onto the column, and a mobile phase, consisting of a solvent or a mixture of solvents, is passed through it. The compounds in the extract separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and often monitored by Thin-Layer Chromatography (TLC) to identify those containing the compound of interest. researchgate.netvjol.info.vn

Further purification is often necessary and can be achieved through more advanced chromatographic methods such as Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) . mdpi.comfrontiersin.org These techniques offer higher resolution and are used to separate compounds with very similar chemical properties. For instance, MPLC with a silica gel column followed by HPLC has been successfully used to isolate diterpenoids from Euphorbia species. mdpi.com In some cases, size-exclusion chromatography on materials like Sephadex LH-20 is also employed to separate compounds based on their molecular size. acgpubs.org The final pure compound's structure is then typically confirmed using spectroscopic methods like NMR and mass spectrometry. researchgate.netvjol.info.vn

Chromatographic Techniques for Purification of Euphorbia Diterpenoids
TechniqueStationary PhasePrinciple of SeparationReference
Thin-Layer Chromatography (TLC)Silica gel F254Differential adsorption and polarity researchgate.netvjol.info.vn
Column Chromatography (CC)Silica gelDifferential adsorption and polarity researchgate.netmdpi.com
Medium-Pressure Liquid Chromatography (MPLC)Silica gelHigher resolution separation based on polarity mdpi.com
High-Performance Liquid Chromatography (HPLC)C18 or other modified silicaHigh-resolution separation based on polarity and partitioning mdpi.comfrontiersin.org
Sephadex Column ChromatographySephadex LH-20Size exclusion acgpubs.org

Low-Pressure Chromatographic Methods (e.g., Silica Gel Column Chromatography)

Low-pressure liquid chromatography (LPLC) serves as an initial and crucial step in the separation of complex mixtures, such as crude plant extracts. sigmaaldrich.com This technique operates at pressures below 50 psi and is particularly useful for preliminary purification and fractionation. bio-rad.com In the context of isolating Euphorbia factors, silica gel column chromatography is a commonly employed low-pressure method.

The process typically begins with the extraction of the plant material, often using a solvent like methanol. impactfactor.orgglobalresearchonline.net The crude extract is then subjected to silica gel column chromatography. This method separates compounds based on their polarity. A solvent system with a gradient of increasing polarity is often used to elute the compounds from the column. For instance, a gradient elution might start with a non-polar solvent and gradually introduce a more polar solvent. psu.edu This allows for the separation of compounds with different affinities for the silica gel stationary phase. The fractions collected from the column are then analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the compounds of interest for further purification steps.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the fine purification of compounds from the fractions obtained through low-pressure chromatography. rjptonline.orgphytojournal.com HPLC utilizes high pressure to force the mobile phase through a column packed with a stationary phase, leading to high-resolution separations. sigmaaldrich.com

For the isolation of this compound and related compounds, reversed-phase HPLC is frequently utilized. mdpi.com In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. rjptonline.org A common mobile phase consists of a mixture of methanol and water or acetonitrile (B52724) and water. mdpi.comnih.gov By carefully controlling the composition of the mobile phase, often through a gradient elution program, individual compounds can be effectively separated based on their hydrophobicity. The separated compounds are detected as they exit the column, typically by a UV-Vis detector, and the corresponding fractions are collected. rjptonline.org

Semipreparative and Preparative HPLC Methodologies

To obtain larger quantities of a purified compound like this compound, analytical HPLC methods are scaled up to semipreparative or preparative HPLC. thermofisher.comshimadzu.com These techniques employ columns with larger internal diameters and can handle higher sample loads. shimadzu.com

The goal of preparative HPLC is to isolate a sufficient amount of the pure compound for further studies, such as structural analysis or biological assays. shimadzu.com The principles of separation remain the same as in analytical HPLC, but the operational parameters, such as flow rate and injection volume, are adjusted for the larger scale. thermofisher.com For example, a study on the isolation of compounds from Euphorbia hirta utilized a preparative HPLC system with a C18 column and a mobile phase of acetonitrile and water to isolate bioactive compounds. researchgate.net Similarly, a two-dimensional HPLC method has been developed for the preparative isolation of weakly polar compounds from Euphorbia lathyris, where a bare silica column was used in the first dimension, followed by an amide column in the second dimension. psu.edu

Table 1: Comparison of Analytical, Semipreparative, and Preparative HPLC

FeatureAnalytical HPLCSemipreparative HPLCPreparative HPLC
Column Internal Diameter Typically < 5 mm5 - 20 mm> 20 mm
Sample Load Micrograms (µg) to low milligrams (mg)Milligrams (mg) to low grams (g)Grams (g) to kilograms (kg)
Flow Rate Typically < 2 mL/min5 - 100 mL/min> 100 mL/min
Primary Goal Identification and quantificationIsolation of moderate quantities for further analysisLarge-scale purification for production

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Fractionation and Analysis

Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are invaluable tools for the rapid analysis of fractions and for monitoring the progress of purification. zenodo.orgijpbs.com These techniques are used to quickly assess the complexity of a mixture and to identify the fractions that contain the desired compound. zenodo.org

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, such as silica gel. researchgate.net The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the sample based on their differential partitioning between the stationary and mobile phases. researchgate.net The separated spots are visualized, often under UV light or by staining with a reagent. derpharmachemica.com

HPTLC offers higher resolution and sensitivity compared to conventional TLC. ijpbs.com It is a reliable method for the qualitative and quantitative analysis of phytochemicals. iajps.com For instance, HPTLC has been used for the phytochemical analysis of various Euphorbia species, allowing for the identification of different classes of compounds. zenodo.orgiajps.com

Table 2: TLC and HPTLC in the Analysis of Euphorbia Extracts

TechniqueApplicationKey Findings/ObservationsReference
TLC Phytochemical screening of Euphorbia hirtaShowed 4 distinct bands in the methanol extract. derpharmachemica.com
HPTLC Analysis of flavonoids in Euphorbia hirtaIdentified the presence of quercetin (B1663063) and determined its content. ijpbs.com
TLC Analysis of Euphorbia tirucalli fractionsUsed to analyze hexane, chloroform, and ethyl acetate fractions. impactfactor.org

Purity Assessment of Isolated this compound

The final and critical step after isolation and purification is to assess the purity of the obtained this compound. High purity is essential for accurate characterization and for any subsequent biological or chemical studies.

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of an isolated compound. phytojournal.com A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram under various analytical conditions. mdpi.com For example, the purity of Euphorbia factor L2, a related compound, was determined to be 99.63% by HPLC. mdpi.com The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

In addition to HPLC, other analytical techniques can be used to confirm the purity and identity of the isolated compound. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical structure of the compound and can reveal the presence of impurities. mdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, which should match the theoretical molecular weight of this compound.

By employing a combination of these chromatographic and spectroscopic methods, researchers can ensure the high purity of the isolated this compound, which is a prerequisite for its use in further scientific research.

Structural Elucidation and Spectroscopic Characterization of Euphorbia Factor Ti2

Mass Spectrometry (MS) Techniques for Molecular Weight and Formula Determination

Mass spectrometry is a powerful analytical technique that provides crucial information about the mass-to-charge ratio of ions, enabling the determination of a compound's molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for obtaining the precise mass of a molecule, which in turn allows for the determination of its molecular formula. For Euphorbia factor Ti2, HRESIMS analysis would reveal a high-resolution mass measurement. Based on available data for this compound, its molecular formula has been established as C₃₂H₄₂O₇. Current time information in Bangkok, TH.sci-hub.se The exact mass corresponding to this formula is 538.2931 g/mol . gla.ac.uk

An HRESIMS experiment would typically show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high accuracy of the mass measurement allows for the unambiguous assignment of the elemental composition from a list of possible formulas within a narrow mass tolerance window.

Table 1: Illustrative HRESIMS Data for a Tigliane (B1223011) Diterpenoid

IonCalculated Exact MassObserved Exact Mass
[M+Na]⁺Data not available for this compoundData not available for this compound

Specific HRESIMS data for this compound is not publicly available. The table serves as an example of how such data would be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. It provides information on the chemical environment of individual atoms and their connectivity.

One-Dimensional NMR (e.g., ¹H NMR, ¹³C NMR) Data Analysis

One-dimensional NMR spectra provide fundamental information about the structure of a molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical nature (e.g., C, CH, CH₂, CH₃).

For a complex molecule like this compound, with a tigliane skeleton, the ¹H NMR spectrum would be expected to show a series of complex multiplets in the aliphatic region, signals for protons attached to carbons bearing heteroatoms (e.g., oxygen), and olefinic proton signals. The ¹³C NMR spectrum would display 32 distinct carbon signals, consistent with its molecular formula.

Table 2: Illustrative ¹H and ¹³C NMR Data for a Representative Tigliane Diterpenoid

Position¹³C (δc)¹H (δH, mult., J in Hz)
1Data not availableData not available
2Data not availableData not available
3Data not availableData not available
.........
20Data not availableData not available
Ester side chainsData not availableData not available

Specific ¹H and ¹³C NMR data for this compound are not publicly available. This table illustrates the format for presenting such data, based on analyses of similar compounds. biocrick.com

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in piecing together spin systems within the molecule, such as the proton networks in the cyclic core and the acyl side chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is vital for connecting different spin systems, identifying quaternary carbons, and establishing the positions of ester groups on the tigliane skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. NOESY is essential for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the ring system.

Through a combined analysis of these 2D NMR spectra, the complete connectivity and relative stereochemistry of this compound can be determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light in the UV-visible region. For this compound, the presence of conjugated systems, such as α,β-unsaturated ketones or dienes within the tigliane core, would give rise to characteristic absorption maxima (λmax) in the UV spectrum. The position and intensity of these absorptions can help to confirm the nature of the chromophores present. For instance, an α,β-unsaturated ketone typically shows a strong π→π* transition and a weaker n→π* transition.

Table 3: Illustrative UV-Vis Absorption Data

Solventλmax (nm)
Methanol (B129727)Data not available for this compound

Specific UV-Vis spectroscopic data for this compound is not publicly available. The table serves as an example of how such data would be presented.

Chiroptical Spectroscopic Methods for Absolute Configuration

While NMR and MS can establish the relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound requires chiroptical methods. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. The experimental ECD spectrum is compared with the theoretically calculated spectrum for a specific enantiomer using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule. For many complex diterpenoids isolated from Euphorbia species, ECD has been successfully applied to determine their absolute stereochemistry.

Biosynthetic Pathways and Metabolic Studies of Euphorbia Factor Ti2

Precursor Identification and Early Biosynthetic Steps of Diterpenoids in Euphorbia Species

The biosynthesis of the vast and structurally diverse diterpenoids found in Euphorbia species originates from common precursors within the broader isoprenoid pathway. researchgate.netnih.gov The foundational 20-carbon (C20) precursor for all diterpenoids in this genus is geranylgeranyl pyrophosphate (GGPP). researchgate.netnih.gov The formation of GGPP itself occurs through the sequential condensation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP), which are five-carbon (C5) building blocks. researchgate.netnih.gov Plants synthesize these C5 units through two primary pathways: the mevalonic acid (MVA) pathway located in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.gov Diterpenoids are typically synthesized via the plastidial MEP pathway. nih.gov

The first committed step in the biosynthesis of many pharmacologically important diterpenoids in the Euphorbiaceae family, including those with tigliane (B1223011), lathyrane, and ingenane (B1209409) skeletons, is the cyclization of the linear GGPP molecule. researchgate.netnih.gov This crucial conversion is catalyzed by a class of enzymes known as diterpene synthases, specifically casbene (B1241624) synthase (CBS). researchgate.net The action of CBS on GGPP yields casbene, a macrocyclic diterpene that serves as the central precursor for these complex polycyclic structures. nih.govresearchgate.net The identification of the gene encoding casbene synthase was a foundational discovery in understanding the biosynthesis of these compounds, though for a long time, it was the only characterized step in the pathway. nih.govyork.ac.uk The conversion of GGPP to casbene represents a critical branch point, diverting metabolic flux towards the production of a wide array of specialized diterpenoids characteristic of the Euphorbia genus. nih.gov

Precursor / IntermediateDescriptionPathwayReference
Isopentenyl Pyrophosphate (IPP)A five-carbon (C5) isoprenoid precursor.Methylerythritol Phosphate (MEP) Pathway researchgate.netnih.gov
Dimethylallyl Diphosphate (DMAPP)An isomer of IPP, also a C5 precursor.Methylerythritol Phosphate (MEP) Pathway researchgate.netnih.gov
Geranylgeranyl Pyrophosphate (GGPP)A 20-carbon (C20) linear diterpenoid precursor formed from IPP and DMAPP.Terpenoid Biosynthesis Pathway researchgate.netnih.gov
CasbeneA macrocyclic diterpene, the first committed intermediate for many Euphorbia diterpenoids.Diterpenoid Biosynthesis Pathway nih.govresearchgate.net

Proposed Enzymatic Transformations and Pathway Intermediates Leading to Tigliane Diterpenoids

The biosynthetic journey from the initial precursor, casbene, to the complex tetracyclic 5/7/6/3 fused ring system of tigliane diterpenoids like Euphorbia factor Ti2 involves a series of intricate enzymatic transformations. nih.govresearchgate.net While the complete pathway has not been fully elucidated, a proposed sequence of reactions involves intramolecular cyclizations and oxidative modifications. nih.govyork.ac.uk

It is hypothesized that casbene first undergoes ring-closing reactions to form intermediates with a lathyrane skeleton. nih.govresearchgate.net This transformation from a macrocycle to a tricyclic system is a significant step in increasing the structural complexity. From the lathyrane intermediate, further cyclization leads to the formation of the characteristic tigliane core structure. nih.govresearchgate.net

The enzymes responsible for these transformations are believed to be primarily cytochrome P450 monooxygenases (CYPs) and potentially short-chain alcohol dehydrogenases (ADHs). researchgate.netnih.gov CYPs are a large family of enzymes known to catalyze a wide variety of oxidation reactions, which are essential for creating the functional groups and ring systems seen in these diterpenoids. nih.gov For instance, the oxidation of casbene at the C5 position is a conserved and critical step in the biosynthesis of many bioactive diterpenoids within the Euphorbiaceae. nih.gov Subsequent oxidations, epoxidations, and ring closures catalyzed by various CYPs are thought to progressively modify the casbene backbone, guiding it through lathyrane-type intermediates towards the tigliane scaffold. researchgate.netnih.gov The final structure of a specific tigliane diterpenoid is then achieved through additional modifications, such as esterifications, which add to the diversity of these compounds. nih.govnih.gov

Proposed Intermediate ClassPrecursorKey TransformationsPutative Enzyme ClassesReference
Lathyrane DiterpenoidsCasbeneIntramolecular cyclization, oxidationCytochrome P450s (CYPs), Alcohol Dehydrogenases (ADHs) nih.govresearchgate.net
Tigliane DiterpenoidsLathyrane IntermediateFurther intramolecular cyclization, oxidation, epoxidationCytochrome P450s (CYPs) nih.govnih.gov

Genetic and Genomic Resources for Biosynthetic Gene Discovery

The discovery of genes involved in the biosynthesis of this compound and other complex diterpenoids relies heavily on modern genetic and genomic resources. york.ac.uk A significant breakthrough in this area has been the finding that genes required for the biosynthesis of these compounds are often arranged in physical gene clusters within the plant genome. nih.gov This clustering means that genes for sequential steps in a pathway, such as casbene synthases and the cytochrome P450s that modify casbene, are located near each other on a chromosome. nih.gov This genomic organization is evolutionarily conserved in the Euphorbiaceae family and provides a powerful tool for gene discovery. nih.govreading.ac.uk

By sequencing the genomes of diterpenoid-producing species like Ricinus communis (castor bean) and Euphorbia peplus, researchers can identify these biosynthetic gene clusters. nih.govyork.ac.uk The presence of a casbene synthase gene can act as a signpost, indicating that nearby genes, particularly those encoding CYPs, acyltransferases, and dehydrogenases, are strong candidates for involvement in the downstream pathway. nih.gov The availability of whole-genome sequences for species within the Euphorbiaceae family is a critical resource that facilitates the identification and functional characterization of these clustered genes. nih.govyork.ac.uk

Transcriptomic and Metabolomic Profiling for Pathway Elucidation

To pinpoint the specific genes involved in the biosynthesis of this compound from the candidate genes identified through genomics, scientists employ a combination of transcriptomics and metabolomics. york.ac.uknih.gov This "multi-omics" approach is a powerful strategy for elucidating complex biosynthetic pathways. york.ac.uk

Transcriptome analysis involves sequencing the RNA from different plant tissues (e.g., roots, leaves, stems) or from plants grown under different conditions. nih.govmdpi.com This allows researchers to identify which genes are actively being expressed. nih.gov By comparing the gene expression profiles of tissues that produce high levels of diterpenoids with those that produce low levels, scientists can identify genes whose expression patterns correlate with the production of the target compounds. mdpi.com For example, differentially expressed gene (DEG) analysis between different organs can reveal tissue-specific expression of pathway genes. nih.gov

Metabolomic profiling runs in parallel, using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the small molecules (metabolites), including diterpenoid intermediates, present in the same tissues. nih.gov By correlating the presence and abundance of specific pathway intermediates with the expression levels of candidate genes (e.g., specific CYPs), researchers can build strong evidence for the function of those genes in the biosynthetic pathway leading to tigliane diterpenoids. york.ac.uknih.gov

TechniqueApplication in Biosynthetic Pathway DiscoveryKey Findings EnabledReference
Genomics Whole-genome sequencing to identify biosynthetic gene clusters.Discovery of physical clustering of diterpenoid biosynthetic genes (e.g., casbene synthases and CYPs). nih.govyork.ac.uk
Transcriptomics RNA sequencing to create gene expression profiles across different tissues or conditions.Identification of candidate genes that are highly expressed in diterpenoid-producing tissues. nih.govmdpi.com
Metabolomics LC-MS and other techniques to profile the array of small molecules, including pathway intermediates.Identification of known and novel diterpenoids and pathway intermediates in plant extracts. nih.govmdpi.com
Multi-Omics Integration Correlating transcriptomic and metabolomic data.Linking specific genes to specific enzymatic steps in the pathway by matching gene expression with metabolite accumulation. york.ac.uknih.gov

Influence of Environmental Factors on this compound Production

The production of secondary metabolites in plants, including complex diterpenoids like this compound, is not static but is influenced by a range of external environmental factors. nih.govmdpi.com These factors can affect plant growth, development, and the regulation of biosynthetic pathways, ultimately altering the quantity and composition of chemical compounds. nih.gov

Abiotic stresses are significant modulators of secondary metabolism. mdpi.com Temperature is a critical factor; for instance, studies on Euphorbia milii latex showed that its biological activity was significantly modified by temperature, with efficacy changing for every 10°C rise. nih.gov Similarly, extreme temperatures, both high and low, can induce stress responses in plants that may upregulate or downregulate specific biosynthetic pathways. mdpi.commdpi.com Drought and water availability are other key stressors, as plants in arid regions adapt their morphology and metabolism to cope with water scarcity, which can impact the production of defensive compounds. nih.govmdpi.com The concentration of organic materials and other chemical constituents in the soil and water can also influence the production of plant metabolites. nih.gov

While direct studies on the environmental influence on this compound are not available, general principles of plant ecophysiology suggest its production is likely responsive to the plant's environment. The genes responsible for diterpenoid biosynthesis often contain promoter elements that are responsive to abiotic stresses, indicating a mechanism for environmental regulation. researchgate.net Therefore, factors such as temperature, water stress, and soil composition likely play a role in modulating the output of the tigliane biosynthetic pathway. nih.govmdpi.com

Environmental FactorPotential Influence on Diterpenoid ProductionReference
Temperature Can increase or decrease enzymatic activity and gene expression, altering metabolite concentration. Extreme temperatures can act as a stressor, inducing defensive compound synthesis. nih.govmdpi.commdpi.com
Water Availability (Drought) Water stress can trigger defense responses, often leading to an increased production of secondary metabolites. nih.govmdpi.com
Soil Composition The presence of organic matter and specific nutrients can influence plant health and metabolic pathways, thereby affecting the production of chemical constituents. nih.gov
Light Intensity / UV Radiation Light is a key regulator of plant development and metabolism; UV radiation is a known elicitor of secondary metabolite production. mdpi.com

Chemical Synthesis and Semisynthesis of Euphorbia Factor Ti2 and Its Analogues

Total Synthesis Approaches for Complex Diterpenoids

The total synthesis of complex diterpenoids is a formidable task due to their often intricate, highly oxidized, and stereochemically dense structures. These natural products have spurred the development of innovative synthetic strategies and methodologies. General approaches to these molecules often involve the convergent assembly of complex fragments or the application of powerful cascade reactions to rapidly build molecular complexity from simpler precursors.

Key challenges in the total synthesis of these compounds include the construction of unique ring systems, such as the 5/7/6/3-membered rings in premyrsinane diterpenoids or the characteristic frameworks of lathyrane and ingenane (B1209409) skeletons, and the stereoselective installation of multiple contiguous stereocenters. researchgate.net

Key Synthetic Strategies Employed for Complex Diterpenoids:

Synthetic StrategyDescriptionExample Application
Convergent Synthesis Involves the independent synthesis of complex molecular fragments which are then coupled together in the later stages of the synthesis.Synthesis of isoryanodane diterpene (+)-perseanol involved a key coupling of a complex aldehyde and a bromoiodocyclopentene fragment. acs.org
Radical Cascade Reactions Utilizes radical intermediates to trigger a series of bond-forming events in a single step, rapidly increasing molecular complexity. nih.govA ketyl radical cascade was employed to assemble the 5,6-fused bicyclic ring system in the total synthesis of maeocrystal Z. nih.gov
Reductive Cyclizations Employs reducing agents, such as samarium(II) iodide (SmI₂), to mediate ring closures, often forming challenging medium-sized rings. acs.orgUsed in the synthesis of (+)-pleuromutilin to construct a bridging eight-membered ring. acs.org
Late-Stage C-H Oxidation Introduces oxygen functionalities at a late stage of the synthesis onto a pre-formed carbon skeleton, mimicking biosynthetic pathways. acs.orgApplied in the synthesis of highly oxidized diterpenoids like ryanodine and perseanol. acs.org

While a specific total synthesis for Euphorbia factor Ti2 has not been detailed in the scientific literature, the strategies outlined above represent the current state-of-the-art in the synthesis of related complex diterpenoids and would be primary considerations for any future synthetic efforts toward this target.

Semisynthetic Modifications from Natural Precursors

Given the complexity of total synthesis, semisynthesis, starting from readily available natural products, is a highly attractive and practical approach for producing analogues of rare diterpenoids for biological evaluation. Natural precursors, such as ingenol (B1671944), which can be isolated in larger quantities from certain Euphorbia species, serve as valuable starting materials for the generation of a wide array of derivatives. nih.gov

Derivatization of natural Euphorbia diterpenoids primarily focuses on the modification of existing functional groups, most commonly the hydroxyl groups present on the carbon skeleton. These hydroxyl groups can be selectively acylated or otherwise modified to produce a variety of esters and other derivatives.

For instance, ingenol, a diterpenoid with the ingenane skeleton, has been extensively studied. Its derivatives, such as ingenol mebutate (ingenol-3-angelate), have been developed as pharmaceutical agents. nih.govnih.gov The synthesis of such derivatives involves the regioselective esterification of one of the hydroxyl groups on the ingenol core.

Similarly, lathyrane-type diterpenoids, a class that includes Euphorbia factors L1-L11, have been the subject of derivatization studies. nih.gov These compounds, isolated from species like Euphorbia lathyris, possess multiple hydroxyl groups that can be targeted for chemical modification. nih.gov For example, studies on Euphorbia factor L3 have demonstrated the synthesis of various derivatives through acylation of its hydroxyl groups. nih.gov

Examples of Derivatization Strategies:

PrecursorType of ModificationResulting Derivatives
IngenolRegioselective esterificationIngenol mebutate, other ingenol esters nih.govnih.gov
Euphorbia factor L3Acylation of hydroxyl groupsSeries of fatty and aromatic acid esters researchgate.net
LathyrolEsterification with chloroacetic acidChloroacetate derivatives for further functionalization tandfonline.com

These derivatization strategies allow for a systematic exploration of the structure-activity relationships of these complex natural products.

The chemical functionalization of Euphorbia diterpenoids relies on a toolbox of organic reactions that can be selectively applied to the complex molecular scaffold. The choice of methodology is crucial to achieve the desired modification without affecting other sensitive functional groups within the molecule.

Common Functionalization Methodologies:

Esterification: This is the most common modification. Various coupling reagents can be employed to facilitate the formation of esters from the hydroxyl groups of the diterpenoid and a carboxylic acid.

Carbodiimide-mediated coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) are frequently used. acs.org

Acyl chlorides and Anhydrides: In some cases, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base. acs.org

Oxidation: Selective oxidation of hydroxyl groups to ketones or aldehydes can be achieved using a variety of modern oxidizing agents. The choice of reagent depends on the desired selectivity and the tolerance of other functional groups.

Reduction: The reduction of carbonyl groups to hydroxyl groups can introduce new stereocenters and alter the biological activity of the molecule.

Epoxidation: The double bonds present in the scaffold of some Euphorbia diterpenoids can be converted to epoxides, which can then be opened by various nucleophiles to introduce further diversity.

These methodologies provide the means to systematically alter the chemical structure of natural Euphorbia diterpenoids, enabling a detailed investigation of their biological properties.

Structure-Activity Relationship Studies through Chemical Modifications

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. Through the systematic chemical modification of a lead compound, researchers can identify the key structural features, or pharmacophores, responsible for its biological effects. This knowledge is invaluable for the design of more potent and selective analogues.

For Euphorbia diterpenoids, SAR studies have revealed important insights into their biological activities, which include anticancer, anti-inflammatory, and multidrug resistance reversal properties. nih.govmdpi.com

A study on a series of derivatives of Euphorbia factor L3 provided valuable SAR data on the reversal of multidrug resistance in cancer cells. acs.orgnih.gov Key findings from this and other studies on lathyrane diterpenoids include:

The nature of the ester groups at various positions on the diterpenoid skeleton is critical for activity. Aromatic and fatty acid esters have been shown to modulate biological effects. researchgate.net

The presence and position of hydroxyl groups can significantly influence activity. For example, a free hydroxyl group at C-3 has been found to be important for the anticancer and anti-inflammatory activities of some diterpenoids. nih.gov

Modification of the macrocyclic ring , such as the introduction of an epoxide, can lead to changes in biological activity. dissertationtopic.net

Table of SAR Findings for Lathyrane Diterpenoids:

Structural ModificationPositionImpact on Biological Activity (e.g., MDR Reversal)Reference
Acylation of hydroxyl groupC-3, C-5, C-15The type of acyl group (aromatic vs. aliphatic) significantly influences activity. Specific esters can enhance potency. acs.orgnih.gov
Presence of free hydroxyl groupC-3Often important for maintaining or enhancing anticancer and anti-inflammatory activity. nih.gov
Epoxidation of double bondC-12, C-15Can alter the conformation and binding properties, leading to changes in activity. dissertationtopic.net

These SAR studies, while not specific to this compound, provide a clear framework for how analogues of this compound could be designed and synthesized to optimize a desired biological activity. The principles learned from related Euphorbia diterpenoids would guide the selection of modifications to be explored in future research on this compound.

Mechanistic Biological Investigations of Euphorbia Factor Ti2

In Vitro Cellular and Molecular Targets

Investigations on Inflammatory Response Modulation

Euphorbia factor Ti2 has been investigated for its potential to modulate inflammatory pathways. These studies have highlighted its interaction with key signaling molecules and its influence on the production of inflammatory mediators.

Research suggests that this compound may play a role in the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. dntb.gov.ua This pathway is a critical regulator of inflammatory responses, and its inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes.

Studies have indicated that this compound can influence the production of various pro-inflammatory cytokines and mediators. This includes the potential to modulate the levels of interleukins (such as IL-1β, IL-6, and IL-8), tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). dntb.gov.ua The regulation of these molecules is a key aspect of controlling the inflammatory process.

Table 1: Investigated Pro-inflammatory Cytokines and Mediators Modulated by this compound

Cytokine/MediatorInvestigated Effect
IL-1βModulation
IL-6Modulation
TNF-αModulation
IL-8Modulation
NOModulation
PGE2Modulation
COX-2Modulation
iNOSModulation

Apoptosis Induction Mechanisms at a Cellular Level

This compound has been implicated in the induction of apoptosis, or programmed cell death, through various cellular mechanisms.

One of the primary pathways investigated is the mitochondrial pathway of apoptosis. scribd.com This process involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors. Additionally, research points towards the involvement of caspase activation, specifically the activation of caspase-3, which is a key executioner caspase in the apoptotic cascade. scribd.comgenome.jp The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases, a hallmark of apoptosis, is another mechanism associated with this compound. genome.jp

Table 2: Mechanisms of Apoptosis Induction by this compound

MechanismDescription
Mitochondrial PathwayInvolvement in the intrinsic pathway of apoptosis. scribd.com
Caspase ActivationActivation of key apoptosis-mediating enzymes like caspase-3. scribd.comgenome.jp
PARP CleavageCleavage of PARP, a substrate for activated caspases. genome.jp

Effects on Cell Cycle Progression and Proliferation in Research Models

In non-human research models, this compound has been observed to affect cell cycle progression and proliferation. scribd.comresearchgate.net Studies suggest that it can influence the regulation of the cell cycle, which may contribute to its observed effects on cell growth. scribd.com Research has shown that plant extracts containing this compound can inhibit cell proliferation in certain cancer cell lines, such as HepG2 cells. researchgate.net

Modulation of Cellular Redox Status

Investigations into the effects of this compound on cellular redox status have revealed its potential to modulate oxidative stress. Research indicates that extracts containing this compound can lead to an increased accumulation of reactive oxygen species (ROS) in liver cancer cells. researchgate.net This alteration of the cellular redox balance can contribute to the induction of apoptosis.

In Vitro and Ex Vivo Mechanistic Investigations in Biological Systems (e.g., Cell Lines, Tissue Models, Microbial Assays)

The predictions from computational studies have been substantiated through a variety of in vitro and ex vivo experiments. These assays have confirmed the biological activities of Isoliquiritigenin in cell lines, tissue models, and other biological systems.

The anti-cancer properties of ISL have been demonstrated in numerous studies. In pancreatic acinar tumor cell lines (266-6, TGP49, and TGP47), ISL treatment led to a dose-dependent decrease in cell viability. nih.govarchivesofmedicalscience.com The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were determined to be 262 µg/ml for the 266-6 cell line, 389 µg/ml for TGP49, and 211 µg/ml for TGP47 after 48 hours of treatment. archivesofmedicalscience.com Similarly, ISL reduced the viability of colorectal cancer cell lines SW480 and HCT116 and was shown to induce apoptosis and block the cell cycle in the G2 phase. mdpi.com

ISL's anti-angiogenic effects have been confirmed in vitro and ex vivo. At non-toxic concentrations, it significantly inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by Vascular Endothelial Growth Factor (VEGF). plos.org Further experiments showed that ISL could interrupt the tube formation, invasion, and migration of HUVECs. plos.org An ex vivo aortic ring assay, which uses a piece of tissue to model blood vessel growth, demonstrated that ISL could suppress sprout formation from VEGF-treated aortic rings. plos.org

Mechanistically, studies showed that ISL inhibits the expression of VEGF in breast cancer cells by promoting the proteasomal degradation of Hypoxia-inducible factor-1 alpha (HIF-1α). plos.org In the context of inflammation, experiments in lipopolysaccharide (LPS)-induced BV2 microglial cells, a model for neuroinflammation, revealed that ISL could suppress the production of proinflammatory mediators. researchgate.net This was associated with a decrease in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and an increased expression of PPAR-γ. researchgate.net

Table 2: Summary of in vitro and ex vivo Activities of Isoliquiritigenin (ISL)

Biological System Assay Type Observed Effect Key Findings Reference
Pancreatic Tumor Cells (266-6, TGP49, TGP47) MTT Cytotoxicity Assay Decreased cell viability IC50: 262, 389, 211 µg/ml respectively archivesofmedicalscience.com
Colorectal Cancer Cells (SW480, HCT116) Cell Viability, Apoptosis, Cell Cycle Reduced viability, induced apoptosis, G2 phase block Down-regulation of PIK3CG, p-AKT, Bcl-2; Up-regulation of ESR2, Bax mdpi.com
Human Umbilical Vein Endothelial Cells (HUVECs) Proliferation, Tube Formation, Migration, Invasion Inhibition of VEGF-induced angiogenesis Interruption of key angiogenic processes plos.org
Rat Aortic Rings Ex vivo Sprouting Assay Suppressed sprout formation Confirmed anti-angiogenic activity in a tissue model plos.org
BV2 Microglial Cells Inflammatory Mediator Production Decreased production of proinflammatory mediators Mediated through ERK/PPAR-γ pathway researchgate.net
Breast Cancer Cells Protein Expression Decreased VEGF expression Promoted HIF-1α proteasome degradation plos.org

Analytical and Quantitation Methodologies for Euphorbia Factor Ti2 in Research

Chromatographic Quantification Techniques

Chromatography is the cornerstone for the separation and quantification of complex mixtures of plant metabolites. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are particularly powerful tools for the analysis of diterpenoids like Euphorbia factor Ti2.

High-performance liquid chromatography (HPLC) offers high resolution and sensitivity for quantifying specific compounds within a plant extract. When coupled with a Ultraviolet (UV) detector, HPLC-UV provides a robust method for quantification based on the analyte's light absorption at a specific wavelength. ust.edumedicinescience.org For even greater specificity and sensitivity, HPLC can be coupled with a mass spectrometer (MS). HPLC-MS and its tandem version (MS/MS) enable the separation of compounds based on their chromatographic behavior and their subsequent identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

While specific validated quantitative HPLC methods for this compound are not extensively detailed in available literature, the methodologies applied to structurally similar diterpenoids from the Euphorbia genus provide a clear framework. For instance, a comprehensive analysis of the diterpenoid fraction from Euphorbia lathyris (caper spurge) seed oil utilized HPLC-UV and HPLC-positive-electrospray ionization-MS (HPLC-ESI-MS) to separate and identify various lathyrane and ingenane (B1209409) esters. researchgate.netnih.gov This study successfully separated compounds like ingenol (B1671944) and other "Euphorbia factors" using a C18 stationary phase with an acetonitrile (B52724) and water mobile phase. researchgate.netnih.gov

Furthermore, a validated isotope dilution ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the quantification of ingenol, the core alcohol of many bioactive esters, in 38 Euphorbia species. nih.gov This highlights the power of mass spectrometry for achieving accurate quantification in complex plant extracts.

In a broad phytochemical screening, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) successfully identified the presence of this compound in the methanolic extract of Aerva sanguinolenta, demonstrating the utility of high-resolution mass spectrometry in detecting the compound. rjptonline.org

TechniqueStationary Phase (Column)Mobile PhaseDetectionApplicationReference
HPLC-UV & HPLC-ESI-MSC18Acetonitrile:Water gradientUV (DAD), ESI-MSAnalysis of diterpenoid esters (lathyrane and ingenane types) in Euphorbia lathyris oil. researchgate.net, nih.gov
UHPLC-MS/MSNot specifiedNot specifiedTandem Mass Spectrometry (MS/MS)Quantitative analysis of ingenol in various Euphorbia species extracts using an isotope-labeled internal standard. nih.gov
HR-LCMSAgilent G6550ANot specifiedHigh-Resolution Mass SpectrometryPhytochemical fingerprinting and identification of compounds, including this compound, in Aerva sanguinolenta. rjptonline.org

High-performance thin-layer chromatography (HPTLC) is a valuable technique for the rapid and cost-effective phytochemical profiling of plant extracts. phytojournal.com It allows for the simultaneous analysis of multiple samples on a single plate, making it ideal for screening large numbers of species or extracts. By applying samples as bands and using automated development and densitometric scanning, HPTLC can provide quantitative data for specific compounds. researchgate.net

While specific HPTLC methods for the quantification of this compound are not documented in the reviewed literature, the technique is widely used for the analysis of Euphorbia species. Studies have successfully used HPTLC for the phytochemical fingerprinting of Euphorbia hirta and for the quantification of other bioactive compounds like flavonoids (quercetin) and phenolic acids (gallic acid). researchgate.netiajps.com These methods typically involve silica (B1680970) gel plates and a multi-component mobile phase to achieve good separation, with detection often performed under UV light before and after derivatization with a spray reagent. phytojournal.comderpharmachemica.com Such HPTLC fingerprinting can serve as a quality control tool for herbal materials and can be adapted to quantify target diterpenoids like this compound, provided a pure reference standard is available. phytojournal.com

Plant SpeciesStationary PhaseMobile PhaseDetectionAnalyte(s) / ApplicationReference
Euphorbia hirtaSilica gelToluene : Ethyl acetate (B1210297) : Formic acid (5:4:1)UV 254 nmQuantification of Quercetin (B1663063). iajps.com
Euphorbia hirtaSilica gelEthanol (B145695)UV 366 nmPhytochemical fingerprinting. phytojournal.com
E. hirta & E. thymifoliaSilica gel 60 F254Toluene : Ethyl acetate : Formic acid : Methanol (B129727) (3:3:0.8:0.2)Densitometric scanningSimultaneous quantification of rutin, quercetin, and gallic acid. researchgate.net

Spectroscopic Assays for Detection and Monitoring

Spectroscopic methods are indispensable for both the structural elucidation and quantification of chemical compounds. For a compound like this compound, UV-Visible spectroscopy is most commonly used as a detection method integrated within an HPLC system (HPLC-UV). ust.eduresearchgate.net The detector measures the absorbance of the column eluent at one or more wavelengths, allowing for the detection and quantification of the compound as it passes through the flow cell. researchgate.net

Beyond simple UV-Vis detection, more complex spectroscopic techniques are critical in the initial research phases. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of novel compounds isolated from natural sources. pnas.orgresearchgate.net Once the structure of this compound is confirmed and it has been isolated in pure form, its characteristic UV spectrum can be determined. This spectrum can then be used to set the optimal detection wavelength for future quantitative HPLC-UV analyses, ensuring maximum sensitivity. While direct spectroscopic assays (e.g., colorimetric tests) for the routine monitoring of this compound in extracts are not described, spectrophotometry is the underlying principle for many biological activity assays, such as DPPH radical scavenging assays used to measure antioxidant capacity, where the disappearance of color is monitored at a specific wavelength. jetir.org

Metabolomic Profiling for Comparative Studies

Metabolomics represents a powerful, holistic approach to analyzing the complete set of small-molecule metabolites within a biological sample. cornell.edu For plants, this typically involves using advanced analytical platforms, most commonly LC-MS, to generate a comprehensive chemical snapshot. nih.govfrontiersin.org This approach is invaluable for comparative studies, such as differentiating between plant species, comparing different plant tissues, or investigating the plant's response to environmental stress. researchgate.netfrontiersin.org

In the context of the Euphorbia genus, metabolomics has been used to explore the incredible diversity of specialized metabolites, particularly terpenes. cornell.edu By comparing the metabolite profiles of dozens of Euphorbia species, researchers can identify species-specific compounds and understand evolutionary relationships based on chemical diversity. frontiersin.org For example, a comparative metabolome analysis of two closely related species, Euphorbia fischeriana and Euphorbia ebracteolata, using UPLC-MS successfully identified distinct metabolic markers that could differentiate them. nih.govfrontiersin.org This study used multivariate statistical analyses, such as Principal Component Analysis (PCA), to visualize the differences between the species' chemical profiles. frontiersin.org

A metabolomics-guided transcriptomics approach has also been instrumental in discovering the genes involved in the biosynthetic pathways of complex diterpenoids in Euphorbia peplus. pnas.orgresearchgate.netnih.gov By correlating the abundance of specific metabolites (like ingenol esters) in different tissues with gene expression data, scientists can identify candidate genes responsible for their production. biorxiv.org This methodology could be applied to elucidate the biosynthetic pathway of this compound by comparing its abundance across different species or tissues known to produce it.

Chemodiversity and Comparative Phytochemical Analysis of Euphorbia Factor Ti2 Analogues

Comparative Analysis of Diterpenoid Profiles Across Euphorbia Species

The Euphorbia genus is a veritable treasure trove of diterpenoids, with over 20 different skeletal structures identified. genome.jp The distribution of these diterpene classes varies significantly across different species, making their profiles a useful tool for chemical classification. The major classes of diterpenes found include jatrophanes, lathyranes, ingenanes, tiglianes, and abietanes. genome.jppharmacompass.com

For instance, a comparative study of approximately 60 Euphorbia species revealed that ingenol (B1671944) was the most common diterpene, followed closely by 12-deoxyphorbol (a tigliane). rsc.org Species within the Tithymalus section were often found to contain 5-deoxy-ingenol, while those in the Euphorbia section contained ingenol, tiglianes, and ortho-ester diterpenes. rsc.org In contrast, a study on Euphorbia mauritanica identified twenty-eight jatrophane diterpenes as the main metabolites, alongside several abietanes, tiglians, and one lathyrane. nih.gov Euphorbia fischeriana is rich in ent-abietane and tigliane-type diterpenoids, while the closely related E. ebracteolate is characterized by ingenol compounds. knapsackfamily.comepa.gov

The chemical investigation of Euphorbia stracheyi has yielded lathyrane, ingenane (B1209409), and abietane-type diterpenoids, but notably, no jatrophanes, which are otherwise common in the genus. scienceopen.com This variation in diterpenoid composition highlights the chemical diversity within the genus and forms the basis for chemotaxonomic studies.

Diterpenoid SkeletonCharacteristic FeaturesExample SpeciesReference
Tigliane (B1223011)Tetracyclic 5/7/6/3 ring systemE. fischeriana, E. tirucalli, E. mauritanica researchgate.netnih.govnih.gov
LathyraneTricyclic 5/11/3 ring systemE. lathyris, E. esula, E. micractina, E. acrurensis genome.jppharmacompass.comnih.govresearchgate.net
JatrophaneBicyclic 5/12 ring systemE. mauritanica, E. esula, E. peplus, E. pubescens nih.govmedchemexpress.comaloki.hu
IngenaneTetracyclic 5/7/6/3 "inside-out" skeletonE. peplus, E. ebracteolate, E. trigona, E. acrurensis genome.jpknapsackfamily.comnih.govnih.gov
AbietaneTricyclic ring system, often with a γ-lactone ringE. fischeriana, E. piscatoria, E. stracheyi researchgate.netknapsackfamily.comscienceopen.comnih.gov
PremyrsinaneTetracyclic 5/7/6/3 ring systemE. sanctae-catharinae, E. gedrosiaca researchgate.netkew.org

Structural Diversity of Euphorbia Factors (e.g., L1-L11 series, Ti2)

The term "Euphorbia factors" refers to a series of diterpenoids, primarily isolated from Euphorbia lathyris and other species, which exhibit significant structural variety. nih.gov This diversity is exemplified by comparing Euphorbia factor Ti2 with the well-documented Euphorbia factors of the L-series.

This compound is a diterpenoid with the molecular formula C₃₂H₄₂O₇. pharmacompass.comknapsackfamily.com It is classified as a tigliane, a group of tetracyclic diterpenes known for their irritant properties. researchgate.netgenome.jp The core structure of tiglians features a fused 5/7/6/3 ring system.

In contrast, the Euphorbia L-series factors (e.g., L1, L2, L3) are lathyrane-type diterpenoids, predominantly isolated from the seeds of Euphorbia lathyris. medchemexpress.comresearchgate.net Lathyranes are characterized by a flexible tricyclic 5/11/3-membered carbon skeleton. nih.gov The structural diversity within the L-series arises mainly from the different esterification patterns (acylation) on the diterpene core. nih.gov For example, Euphorbia factors L1, L2, and L3 are all esters of the same lathyrane parent alcohol but differ in their acyl substituents. mdpi.com This variation in ester groups is a critical determinant of their biological activity. Further complexity is seen in compounds like Euphorbia factors L2a and L2b, stereoisomers that possess a rare trans-gem-dimethylcyclopropane feature. rsc.org

CompoundDiterpene ClassCore SkeletonIsolation Source (Example)Reference
This compoundTiglianeTetracyclic 5/7/6/3-membered ringsEuphorbia sp. genome.jpknapsackfamily.com
Euphorbia factor L1LathyraneTricyclic 5/11/3-membered ringsEuphorbia lathyris nih.govmdpi.com
Euphorbia factor L2LathyraneTricyclic 5/11/3-membered ringsEuphorbia lathyris rsc.orgnih.govmedchemexpress.com
Euphorbia factor L3LathyraneTricyclic 5/11/3-membered ringsEuphorbia lathyris scienceopen.commdpi.com
Euphorbia factor L8LathyraneTricyclic 5/11/3-membered ringsEuphorbia lathyris nih.govresearchgate.net

Chemogeographical Variation in this compound Content

While specific research detailing the chemogeographical variation of this compound is limited, the principle that diterpenoid content in Euphorbia species can vary based on geographical location is well-established. nih.gov This phenomenon, known as chemovariation, means that populations of the same plant species from different regions can exhibit distinct chemical profiles due to genetic and environmental factors.

Classic examples of this variation are found in other Euphorbia diterpenoids:

Euphorbia esula (Leafy Spurge): Samples collected from different origins show marked differences in their diterpene composition. Collections from Hungary were found to lack the aromatic acyl residues present in the jatrophane and ingenane diterpenes isolated from North American and Chinese samples. nih.gov

Euphorbia peplus (Petty Spurge): Investigations into samples from Chile, Germany, and Hungary revealed similar diterpene profiles, primarily jatrophanes and ingenanes. However, a sample from Italy yielded different compounds, indicating the existence of a distinct chemovariety. nih.gov

These findings underscore that the geographical origin of a Euphorbia plant can significantly influence its diterpenoid content, and it is plausible that the concentration and presence of this compound and its analogues would also be subject to such variation.

Phylogenetic Relationships and Chemotaxonomy within the Euphorbia Genus

Diterpenes are considered important chemotaxonomic markers because their structural diversity and distribution often correlate with the evolutionary relationships (phylogeny) within the Euphorbia genus. nih.govnih.gov Molecular phylogenetic studies have divided the genus into four major monophyletic subgenera: Athymalus, Chamaesyce, Esula, and Euphorbia. researchgate.net The distribution of diterpenoid classes often aligns with these subgeneric clades.

For example, species belonging to the subgenus Esula are noted for producing a high number and diversity of diterpenoids. nih.gov In contrast, the American species within the subgenus Chamaesyce show a reduced production of these compounds. nih.gov Chemotaxonomic analyses using methods like agglomerative hierarchical clustering (AHC) based on diterpenoid profiles can group species in ways that reflect their phylogenetic relationships. researchgate.net A study of 32 Euphorbia species found that those containing myrsinol-type diterpenes, such as E. sanctae-catharinae, clustered together, distinguishing them from species rich in jatrophanes or other classes. researchgate.net

The presence of specific diterpene skeletons like tiglianes (e.g., this compound) or lathyranes (e.g., the L-series factors) can thus be viewed as a chemical signature that, when combined with genetic data, helps to clarify the complex taxonomic and evolutionary relationships within this vast and diverse genus.

Future Research Trajectories and Academic Applications of Euphorbia Factor Ti2

Elucidation of Remaining Biosynthetic Steps and Enzymatic Machinery

The biosynthesis of tigliane (B1223011) diterpenoids, the class of compounds to which Euphorbia factor Ti2 belongs, is understood to originate from geranylgeranyl diphosphate (B83284) (GGPP). nih.govnih.gov The initial committed step involves the cyclization of GGPP by casbene (B1241624) synthase to form casbene. nih.govnih.gov Subsequent ring closures are thought to form the lathyrane skeleton, which then leads to the characteristic 5/7/6/3 fused tetracyclic structure of the tigliane core. nih.govresearchgate.net However, the precise enzymatic machinery and the sequence of oxidative and esterification modifications that result in the diverse array of naturally occurring tigliane esters, including this compound, remain largely uncharacterized. nih.govnih.gov

Future research will need to focus on identifying and characterizing the specific cytochrome P450 enzymes responsible for the series of oxidation reactions that functionalize the tigliane skeleton. nih.gov Additionally, the acyltransferases that catalyze the esterification at various positions on the phorbol (B1677699) backbone need to be elucidated to understand how the specific acyl groups of this compound are attached. The study of gene clusters related to diterpenoid biosynthesis in Euphorbia species offers a promising avenue for discovering these elusive enzymes. nih.gov

Key Unresolved Biosynthetic Questions:

Biosynthetic Step Enzymes to be Identified Research Approach
Initial cyclizations from GGPP to the tigliane skeletonTerpene cyclasesGene cloning and expression studies from Euphorbia species
Regio- and stereospecific hydroxylationsCytochrome P450 monooxygenasesTranscriptome analysis and functional characterization of candidate genes
Esterification with specific acyl groupsAcyltransferasesProteomic and metabolomic profiling of latex and other plant tissues

Comprehensive Molecular Target Identification and Signaling Pathway Mapping

The primary molecular targets of many phorbol esters are protein kinase C (PKC) isozymes. nih.govwikipedia.org These compounds mimic the endogenous ligand diacylglycerol (DAG), leading to the activation of PKC and the subsequent modulation of numerous downstream signaling pathways. wikipedia.orggoogle.com While it is highly probable that this compound also interacts with PKC, the specific isozyme binding profile and the full spectrum of its molecular targets are not yet fully understood.

Future investigations should aim to comprehensively map the signaling pathways affected by this compound. This includes not only the well-established PKC-mediated pathways but also potential off-target effects or interactions with other C1 domain-containing proteins. nih.govmdpi.com Techniques such as chemical proteomics with tagged this compound analogues could be employed to pull down and identify binding partners. Furthermore, transcriptomic and proteomic analyses of cells treated with this compound will be crucial for a global view of the affected signaling networks, which may include pathways like the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways. google.comnih.gov Some studies on other Euphorbia factors have pointed towards involvement of the IL-17 and cAMP signaling pathways. mdpi.com

Development of Advanced Synthetic Strategies for Complex Analogues

The total synthesis of phorbol, the parent alcohol of this compound, is a formidable challenge in organic chemistry due to its densely functionalized and stereochemically complex tetracyclic structure. nih.govacs.org While several total syntheses of phorbol have been achieved, they often require numerous steps. nih.govchinesechemsoc.org Recent advances have significantly reduced the number of steps required, making the synthesis more efficient. acs.orgchinesechemsoc.org

A key area for future research is the development of more concise and flexible synthetic routes that allow for the late-stage diversification of the tigliane core. This would enable the creation of a wide range of analogues of this compound with modified substitution patterns on the core skeleton and varied ester functionalities. nih.govacs.org Such strategies might involve novel C-H activation methods or biocatalytic approaches to achieve regio- and stereoselective functionalization. acs.org The ability to synthesize complex analogues is critical for structure-activity relationship (SAR) studies and for developing more potent and selective chemical probes. nih.govuq.edu.au

Recent Synthetic Milestones for Tigliane Diterpenoids:

Synthetic Achievement Key Methodologies Significance
19-step enantioselective total synthesis of (+)-phorbolTwo-phase terpene synthesis strategyEnables access to previously inaccessible analogues. nih.govacs.org
Unified syntheses of rhamnofolane, tigliane, and daphnane (B1241135) diterpenoidsAsymmetric Diels-Alder, π-allyl Stille coupling, radical cyclizationProvides a versatile platform for synthesizing diverse related natural products. acs.orgnih.gov
20-step total synthesis of (+)-phorbolUse of pentamethyldisilyl (PMDS) groups as masked hydroxylsOffers a high-yielding and concise route. chinesechemsoc.orgchinesechemsoc.org

Exploration of Intercompound Synergism and Antagonism in Research Models

The chemical complexity of Euphorbia latex, which contains a multitude of diterpenoids and other secondary metabolites, suggests the potential for synergistic or antagonistic interactions between these compounds. frontiersin.orgfrontiersin.org Future research should investigate how this compound interacts with other co-occurring compounds from Euphorbia species in various biological assays.

For example, studies could explore whether other diterpenes, flavonoids, or triterpenoids present in the latex can modulate the activity of this compound at its primary targets, such as PKC. frontiersin.orgms-editions.cl It is possible that some compounds may enhance its binding or activation, while others may act as antagonists. nih.gov Investigating these interactions in cell-based models of signaling and in more complex biological systems will be crucial for understanding the true biological effect of the natural mixture and could inform the design of novel combination therapies or research tools. nih.govbiomedres.usresearchsynergypress.com

Role in Plant-Environment Interactions and Chemical Ecology

The production of complex secondary metabolites like this compound in plants is often a response to environmental pressures, including herbivory and pathogen attack. frontiersin.orgsci-hub.se The latex of Euphorbia species, rich in these compounds, is widely considered a chemical defense mechanism. frontiersin.orgnih.gov

Future research in chemical ecology should focus on defining the specific role of this compound in these interactions. This could involve studying the effects of the purified compound on various herbivores and pathogens to determine its deterrent or toxic properties. researchgate.net Furthermore, investigating the regulation of this compound biosynthesis in response to different environmental cues (e.g., mechanical damage, elicitor treatment) would provide insights into its ecological function. The volatile profiles of Euphorbia species, which can differ significantly, may also play a role in attracting specific pollinators or repelling herbivores, and the relationship between these volatiles and latex components like this compound warrants further investigation. frontiersin.org

Non-Pharmacological Academic Applications (e.g., Chemical Probes, Assay Development)

Beyond its potential therapeutic applications, this compound and its analogues have significant value as tools in academic research. As potent and specific activators of certain PKC isozymes, they can be used as chemical probes to dissect the roles of these kinases in various cellular processes. wikipedia.orgbiomedres.us

Future applications could include the development of fluorescently or isotopically labeled versions of this compound to visualize the subcellular localization of its binding partners or to quantify target engagement in living cells. uq.edu.au Additionally, the compound could be used in the development of high-throughput screening assays to identify novel inhibitors or modulators of PKC signaling. The use of phorbol esters to stimulate T-cell activation and cytokine production for intracellular staining protocols is another established non-pharmacological application that could be explored with this compound. wikipedia.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and identifying Euphorbia factor Ti2 from plant extracts?

  • Methodological Answer : this compound is typically isolated using column chromatography on silica gel with a solvent system of ether/petroleum ether. Fractions are collected and tested for bioactivity (e.g., skin irritancy assays) to identify active compounds. Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Cross-referencing with databases ensures accurate identification, particularly for novel compounds lacking prior characterization .

Q. How is the structural characterization of this compound validated in peer-reviewed studies?

  • Methodological Answer : Researchers validate the structure using a combination of high-resolution MS (HRMS) for molecular formula confirmation (C₃₂H₄₀O₈), ¹H/¹³C NMR for functional group analysis, and comparison with literature data for related diterpenoids. For novel compounds, X-ray diffraction provides definitive stereochemical confirmation. Reproducibility is ensured by publishing raw spectral data in supplementary materials .

Q. What experimental models are used to study the biological activity of this compound?

  • Methodological Answer : Common models include:

  • In vitro : Cell-based assays (e.g., cytotoxicity on cancer cell lines, anti-inflammatory activity in macrophages).
  • In vivo : Rodent models for antihypertensive or irritant effects. For example, highlights its role in targeting hypertension-associated proteins via molecular docking studies. Dose-response curves and control groups are critical for validating specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s irritant properties and its therapeutic potential?

  • Methodological Answer : Orthogonal assays are employed to separate bioactivities. For instance:

  • Bioactivity fractionation : Isolate non-irritant derivatives (e.g., α-Ti4) via repeated chromatography .
  • Structure-activity relationship (SAR) studies : Modify functional groups (e.g., esterification of hydroxyl groups) to reduce irritancy while retaining therapeutic efficacy. Computational modeling predicts binding affinities to target proteins (e.g., ACE for hypertension) .

Q. What statistical methods improve data reproducibility in pharmacological studies of this compound?

  • Methodological Answer : Use time-stratified experimental designs to account for variability (e.g., interval-based hazard approximations as in ). For in vivo studies, power analysis determines sample sizes, while mixed-effects models adjust for inter-subject variability. Raw data and code must be archived in repositories like Zenodo .

Q. How can metabolomics enhance understanding of this compound’s mechanism of action?

  • Methodological Answer : Untargeted metabolomics (LC-MS/MS) identifies endogenous metabolites altered by Ti2 exposure. Pathway enrichment analysis (via KEGG or Reactome) links these changes to biological processes (e.g., blood pressure regulation). Integration with transcriptomics data validates protein targets identified in docking studies .

Q. What strategies address ethical challenges in animal studies involving this compound?

  • Methodological Answer : Follow ARRIVE guidelines for experimental design transparency. Minimize animal use via in silico predictions (e.g., toxicity with ProTox-II) and ex vivo organoid models. Ethical approvals must document justification for species selection, humane endpoints, and statistical rigor to reduce redundant trials .

Data Interpretation & Reporting

Q. How should researchers interpret conflicting bioactivity data across studies on this compound?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., plant sourcing, extraction protocols). Use sensitivity analysis to weigh studies by methodological rigor. For example, ’s irritant activity data may vary due to differences in column chromatography resolution .

Q. What frameworks guide the integration of this compound findings into broader phytochemical research?

  • Methodological Answer : Apply the FLOAT method ( ) to align results with existing literature. For instance, compare Ti2’s antihypertensive mechanisms with those of beta-Amyrin (). Use citation chaining to identify understudied pathways (e.g., NF-κB modulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.